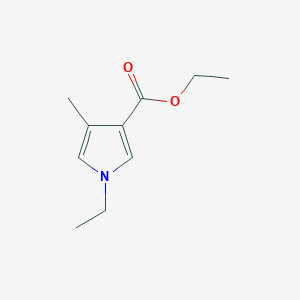
Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 3-pyrrole carboxylic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at elevated temperatures, usually between 60-80°C, for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrole ring .
類似化合物との比較
Similar Compounds
Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the ethyl substituent at the 1-position.
Methyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate: Has a methyl group instead of an ethyl group at the ester position.
1-Ethyl-4-methyl-1H-pyrrole-3-carboxylic acid: The ester group is replaced by a carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
生物活性
Ethyl 1-ethyl-4-methyl-1H-pyrrole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and antitumor applications. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound is a pyrrole derivative characterized by an ethyl group at the 1-position and a methyl group at the 4-position of the pyrrole ring. The synthesis typically involves multi-step reactions, including cyclization and esterification, which are crucial for obtaining the desired compound with high purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrole derivatives, including this compound. A study evaluated its efficacy against a range of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant antibacterial activity, with notable zones of inhibition observed against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
- Gram-negative bacteria : Escherichia coli, Salmonella typhi
- Fungi : Candida albicans
The following table summarizes the antimicrobial activity:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus cereus | 12 |
| Escherichia coli | 10 |
| Salmonella typhi | 14 |
| Candida albicans | 13 |
This data suggests that this compound exhibits promising antimicrobial properties that could be explored further for therapeutic applications .
Antitumor Activity
In addition to its antimicrobial effects, this compound has been investigated for its antitumor potential. Research indicates that pyrrole derivatives can inhibit various cancer cell lines. For instance, studies have reported the following IC50 values for related compounds:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung cancer) | 0.32 |
| KB (Oral cancer) | 0.67 |
| K111 (Melanoma) | 1.19 |
| NCI-H460 (Lung cancer) | 1.22 |
These findings suggest that modifications in the pyrrole structure can enhance antitumor activity, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in microbial growth and tumor proliferation. Pyrrole derivatives have been shown to inhibit protein kinases and other enzymes critical for cell division and survival, contributing to their antitumor and antimicrobial effects .
Case Studies
Several case studies have documented the therapeutic potential of pyrrole derivatives:
- Antimicrobial Efficacy : A study demonstrated that this compound displayed superior antibacterial activity compared to standard antibiotics like tetracycline.
- Anticancer Properties : In vitro studies on lung cancer cell lines showed that the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
ethyl 1-ethyl-4-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-4-11-6-8(3)9(7-11)10(12)13-5-2/h6-7H,4-5H2,1-3H3 |
InChIキー |
IGLJGPHDNVDNHV-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=C1)C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















